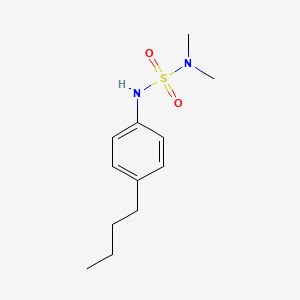
N'-(4-butylphenyl)-N,N-dimethylsulfamide
Vue d'ensemble
Description
N-(4-butylphenyl)-N,N-dimethylsulfamide, also known as BAY 41-2272, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound was first synthesized in 2002 by Bayer AG, a German multinational pharmaceutical company. Since then, BAY 41-2272 has been extensively studied for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(4-butylphenyl)-N,N-dimethylsulfamide involves the activation of soluble guanylyl cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The increase in cGMP levels leads to the relaxation of smooth muscle cells and the dilation of blood vessels, resulting in improved blood flow and reduced blood pressure. N'-(4-butylphenyl)-N,N-dimethylsulfamide 41-2272 also has other mechanisms of action, including the inhibition of phosphodiesterase type 5 (PDE5) and the activation of potassium channels.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-butylphenyl)-N,N-dimethylsulfamide are diverse and depend on the specific research field. In cardiovascular research, this compound 41-2272 has been shown to improve endothelial function, reduce oxidative stress, and inhibit platelet aggregation. In cancer research, this compound 41-2272 has been shown to induce cell cycle arrest, inhibit angiogenesis, and enhance the immune response. In neurological research, this compound 41-2272 has been shown to improve synaptic plasticity, reduce neuroinflammation, and enhance neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-butylphenyl)-N,N-dimethylsulfamide in lab experiments include its high potency, selectivity, and relatively low toxicity. N'-(4-butylphenyl)-N,N-dimethylsulfamide 41-2272 is also commercially available, making it easily accessible for researchers. However, there are also limitations to using this compound 41-2272 in lab experiments, including its instability in aqueous solutions and its potential for off-target effects. Researchers must carefully control the concentration and duration of exposure to this compound 41-2272 to ensure accurate and reliable results.
Orientations Futures
There are many future directions for the research of N-(4-butylphenyl)-N,N-dimethylsulfamide. In cardiovascular research, N'-(4-butylphenyl)-N,N-dimethylsulfamide 41-2272 could be further studied for its potential therapeutic applications in hypertension, heart failure, and atherosclerosis. In cancer research, this compound 41-2272 could be further studied for its potential as a chemotherapeutic agent and its ability to enhance the immune response. In neurological research, this compound 41-2272 could be further studied for its potential therapeutic applications in neurodegenerative diseases, stroke, and traumatic brain injury. Additionally, the optimization of the synthesis method and the development of new analogs of this compound 41-2272 could lead to the discovery of more potent and selective compounds with diverse therapeutic applications.
Conclusion
N-(4-butylphenyl)-N,N-dimethylsulfamide, also known as this compound 41-2272, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The synthesis method of this compound 41-2272 involves the reaction of 4-butylaniline with dimethylsulfamide in the presence of a catalyst. This compound 41-2272 has been extensively studied in various scientific research fields, including cardiovascular diseases, cancer, and neurological disorders. The mechanism of action of this compound 41-2272 involves the activation of soluble guanylyl cyclase, leading to the relaxation of smooth muscle cells and the dilation of blood vessels. The biochemical and physiological effects of this compound 41-2272 are diverse and depend on the specific research field. There are advantages and limitations to using this compound 41-2272 in lab experiments, and there are many future directions for its research.
Applications De Recherche Scientifique
N-(4-butylphenyl)-N,N-dimethylsulfamide has been studied extensively in various scientific research fields, including cardiovascular diseases, cancer, and neurological disorders. In cardiovascular research, N'-(4-butylphenyl)-N,N-dimethylsulfamide 41-2272 has been shown to have vasodilatory effects, which can help improve blood flow and reduce blood pressure. In cancer research, this compound 41-2272 has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurological research, this compound 41-2272 has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
1-butyl-4-(dimethylsulfamoylamino)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-4-5-6-11-7-9-12(10-8-11)13-17(15,16)14(2)3/h7-10,13H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCIEJKSJVNNIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



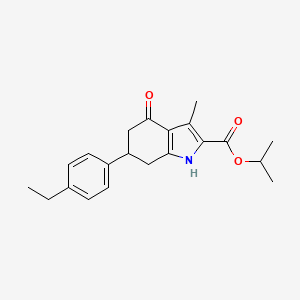
![1-methyl-3-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4545656.png)
![4-[4-(benzyloxy)-3-ethoxybenzoyl]morpholine](/img/structure/B4545664.png)
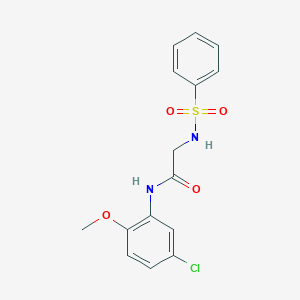
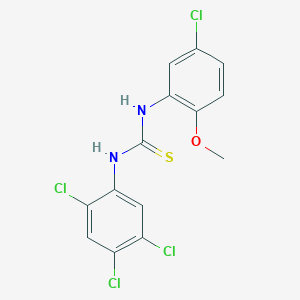
![1-phenyl-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B4545683.png)
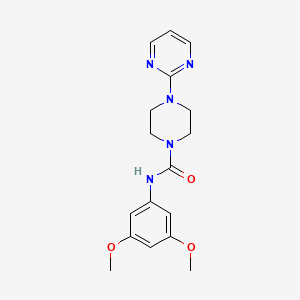
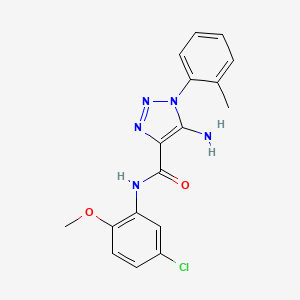
![N-(3-chloro-4-methoxyphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4545737.png)
![3-{[(3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-2-thienyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4545744.png)
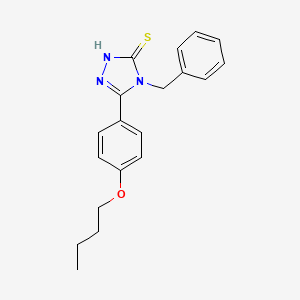
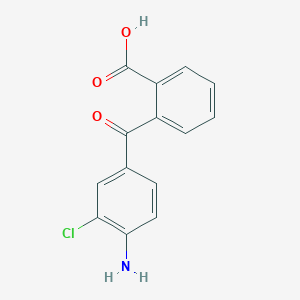
![N,N-diethyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4545761.png)
![1-[(2-bromo-4-tert-butylphenoxy)acetyl]indoline](/img/structure/B4545765.png)